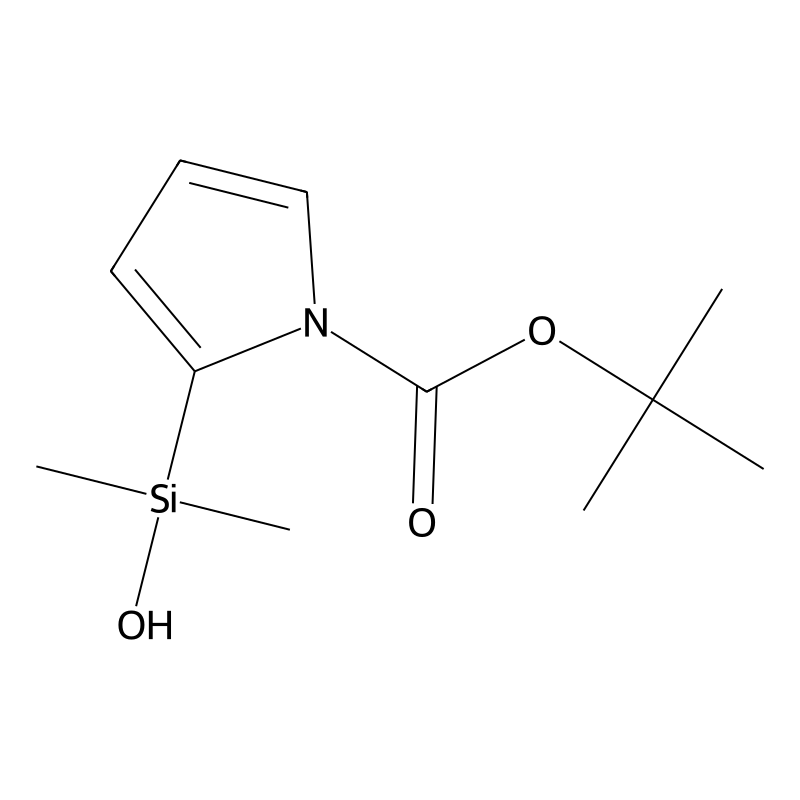N-Boc-2-Hydroxydimethylsilanyl-pyrrole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective modification of the pyrrole ring at other positions. The dimethylsilyl (HDMS) group can also be manipulated to introduce different functionalities, making N-Boc-2-HDMS-pyrrole a versatile building block for the synthesis of complex organic molecules ().
Medicinal chemistry
Pyrroles are a privileged scaffold in many biologically active molecules. N-Boc-2-HDMS-pyrrole could serve as a starting material for the synthesis of novel drug candidates. The ability to modify the pyrrole ring and the HDMS group allows for the exploration of a wide range of potential biological activities ().
Material science
Functionalized pyrroles have shown promise in applications such as organic electronics and photovoltaics. N-Boc-2-HDMS-pyrrole, with its tunable functionalities, could be explored for the development of novel materials with desired properties ().
N-Boc-2-Hydroxydimethylsilanyl-pyrrole is a chemical compound characterized by the molecular formula and a molecular weight of 241.36 g/mol. This compound features a pyrrole ring that is protected by a tert-butyloxycarbonyl (Boc) group and is further modified with a hydroxydimethylsilanyl functional group. The presence of these functional groups imparts unique chemical properties, making it an interesting subject for research in various fields, including chemistry, biology, and materials science .
The uniqueness of N-Boc-2-Hydroxydimethylsilanyl-pyrrole lies in its combination of a Boc-protected pyrrole ring and a hydroxydimethylsilanyl group, which provides a balance of stability and reactivity that is advantageous for various research applications .
Research involving N-Boc-2-Hydroxydimethylsilanyl-pyrrole has indicated potential applications in biological systems. The compound's ability to interact with proteins and other biomolecules makes it valuable for studying protein interactions and modifications. Its unique structure may facilitate the development of new therapeutic agents and drug delivery systems, although specific biological activities require further investigation.
The synthesis of N-Boc-2-Hydroxydimethylsilanyl-pyrrole typically involves several steps:
- Formation of the Pyrrole Ring: Starting from appropriate precursors, the pyrrole ring is synthesized using standard cyclization methods.
- Introduction of the Hydroxydimethylsilanyl Group: This step usually involves the use of silane reagents to attach the hydroxydimethylsilanyl group to the pyrrole.
- Boc Protection: The final step includes protecting the nitrogen atom of the pyrrole with a Boc group to enhance stability during further reactions.
These methods highlight the compound's versatility as a synthetic intermediate in organic chemistry .
The mechanism of action of N-Boc-2-Hydroxydimethylsilanyl-pyrrole involves its interaction with various molecular targets through its functional groups. The hydroxydimethylsilanyl group can form hydrogen bonds and coordinate with metal ions, while the Boc group provides steric protection that can be removed to expose reactive sites on the pyrrole nitrogen. These interactions are crucial for its applications in both biological systems and material science.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








